molecular formula C17H16BrClN2O3S B3033250 1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide CAS No. 1007931-99-8

1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide

Cat. No. B3033250
CAS RN: 1007931-99-8
M. Wt: 443.7 g/mol
InChI Key: CINZBXUZNSLZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide (1-BPS-3-CP) is a synthetic compound that has recently been used in a variety of scientific research applications. It is a small molecule that has a sulfonyl group at the 4-position of the bromophenyl ring, and a pyrrolidinecarboxamide group at the 2-position of the chlorophenyl ring. 1-BPS-3-CP has been studied for its potential applications in drug discovery and development, biochemistry, and physiology.

Scientific Research Applications

1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide has been studied for its potential applications in drug discovery and development, biochemistry, and physiology. In drug discovery and development, it has been used as a tool to investigate the binding of small molecules to target proteins. In biochemistry, it has been used to study the structure and function of enzymes, and in physiology, it has been used to study the effects of small molecules on cell signaling pathways.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as protein kinases. It is thought to bind to the active site of the enzyme, blocking the binding of the substrate and thus preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its ability to modulate the activity of enzymes involved in signal transduction pathways. In addition, it has been studied for its potential effects on cell proliferation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its low toxicity, which makes it safe for use in laboratory studies. It is also relatively stable, and can be stored for long periods of time without degradation. However, it is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide has potential applications in drug discovery and development, biochemistry, and physiology. In the future, it could be used to study the effects of small molecules on enzyme structure and function, as well as their effects on signal transduction pathways. In addition, it could be used to study the effects of small molecules on cell proliferation, apoptosis, and angiogenesis. It could also be used to study the effects of small molecules on drug metabolism and drug absorption. Finally, it could be used to study the effects of small molecules on protein-protein interactions and the development of novel therapeutic strategies.

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-N-(3-chlorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O3S/c18-12-6-8-15(9-7-12)25(23,24)21-10-2-5-16(21)17(22)20-14-4-1-3-13(19)11-14/h1,3-4,6-9,11,16H,2,5,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINZBXUZNSLZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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